molecular formula C6H5NO B072084 2-Pyridinecarboxaldehyde CAS No. 1121-60-4

2-Pyridinecarboxaldehyde

Cat. No. B072084
CAS RN: 1121-60-4
M. Wt: 107.11 g/mol
InChI Key: CSDSSGBPEUDDEE-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, also known as Picolinaldehyde or Pyridine-2-aldehyde, is a pyridinecarbaldehyde where the hydrogen at position 2 is replaced by a formyl group . It is a colorless oily liquid with a distinctive odor . It serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .


Synthesis Analysis

2-Pyridinecarboxaldehyde can be synthesized by oxidation of the hydroxymethyl- or methylpyridines . A patent also describes a method where 2-piconol is solvent with the halohydrocarbon, 2,2,6,6-tetramethyl piperidine oxynitride and Potassium Bromide are catalyzer .


Molecular Structure Analysis

The molecular formula of 2-Pyridinecarboxaldehyde is C6H5NO . Its molecular weight is 107.11 . The SMILES string representation is [H]C(=O)c1ccccn1 .


Chemical Reactions Analysis

2-Pyridinecarboxaldehyde has been used in various reactions. For instance, it has been used to synthesize chitosan based bifunctionalized adsorbent . It has also been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .


Physical And Chemical Properties Analysis

2-Pyridinecarboxaldehyde has a melting point of -21–22°C and a boiling point of 181 °C (lit.) . Its density is 1.126 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.536 (lit.) .

Scientific Research Applications

Antibacterial Materials

2-Pyridinecarboxaldehyde has been used in the preparation of antibacterial materials. In one study, it was grafted onto chitosan (CS) to prepare PCA-CS-Ag complexes with antibacterial activity . These complexes showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria . The PCA-CS-Ag complex is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .

Protein Modification

2-Pyridinecarboxaldehyde has been used for site-specific modification of proteins . This modification strategy has been shown to effectively modify a wide range of peptide and protein substrates with excellent site-specificity . This reaction has been highlighted by the development of new protein-based materials .

Detection and Removal of Endocrine Disrupting Chemicals

The site-specific N-terminal modification strategy using 2-Pyridinecarboxaldehyde derivatives has been used to incorporate high-affinity binding proteins into polymer matrices for the detection and removal of endocrine disrupting chemicals .

Synthesis of Targeted Imaging Agents

2-Pyridinecarboxaldehyde has been applied to the synthesis of a well-defined targeted imaging agent by incorporating 2PCA moieties into site-selective heterobifunctional crosslinkers .

Pharmaceutical Research

2-Pyridinecarboxaldehyde is used as an intermediate in pharmaceutical research . It is used in the synthesis of various pharmaceutical compounds .

Organic Synthesis

2-Pyridinecarboxaldehyde is also used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, has been found to interact with several targets. It has been used in the synthesis of chitosan-based bifunctionalized adsorbents . It has also been reported to act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate . It can also be combined with thiosemicarbazide to form 2-pyridinecarboxaldehyde thiosemicarbazone ligand (L) which can further complex with Ni (II) and Cu (II) salts (MX) to form [M (L) 2 X 2] complexes .

Biochemical Pathways

It has been used in the aldol addition reaction with pyruvate, suggesting that it may be involved in metabolic pathways related to pyruvate metabolism .

Result of Action

The molecular and cellular effects of 2-Pyridinecarboxaldehyde’s action are largely dependent on its targets and mode of action. For instance, when it acts against DNA and induces apoptosis, it can lead to cell death . When used in the synthesis of chitosan-based bifunctionalized adsorbents, it contributes to the adsorbent’s ability to bind and remove contaminants .

Action Environment

The action, efficacy, and stability of 2-Pyridinecarboxaldehyde can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, its action and efficacy can be influenced by the pH and temperature of the reaction environment, as seen in the optimized preparation of PCA-CS-Ag complexes .

Safety and Hazards

2-Pyridinecarboxaldehyde is toxic if inhaled and harmful if swallowed. It causes serious eye damage and skin irritation .

Future Directions

2-Pyridinecarboxaldehyde shows promise in the field of antibacterial materials. For example, PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . This complex is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .

properties

IUPAC Name

pyridine-2-carbaldehyde
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InChI

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
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InChI Key

CSDSSGBPEUDDEE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C=O
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Molecular Formula

C6H5NO
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DSSTOX Substance ID

DTXSID1061522
Record name 2-Pyridinecarboxaldehyde
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Molecular Weight

107.11 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name Pyridine-2-carbaldehyde
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Vapor Pressure

0.56 [mmHg]
Record name Pyridine-2-carbaldehyde
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Product Name

2-Pyridinecarboxaldehyde

CAS RN

1121-60-4, 26445-06-7
Record name 2-Pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
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Synthesis routes and methods II

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
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bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxaldehyde
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2-Pyridinecarboxaldehyde
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2-Pyridinecarboxaldehyde
Reactant of Route 4
2-Pyridinecarboxaldehyde
Reactant of Route 5
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2-Pyridinecarboxaldehyde
Reactant of Route 6
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2-Pyridinecarboxaldehyde

Q & A

Q1: What is the molecular formula and weight of 2-pyridinecarboxaldehyde?

A1: 2-Pyridinecarboxaldehyde has the molecular formula C6H5NO and a molecular weight of 107.11 g/mol.

Q2: What are the key spectroscopic features of 2-pyridinecarboxaldehyde?

A2: The infrared (IR) spectrum of 2-pyridinecarboxaldehyde displays a characteristic band at 1625 cm-1, indicative of the aliphatic C=N group present in the Schiff base formed during its reaction with 4-ethoxyaniline. [] Additionally, the 13C nuclear magnetic resonance (NMR) spectrum exhibits a signal at 158.48 ppm, corresponding to the imino carbon (C=N), further confirming Schiff base formation. []

Q3: How does 2-pyridinecarboxaldehyde behave in condensation reactions?

A3: 2-Pyridinecarboxaldehyde acts as a versatile building block in condensation reactions. For instance, it reacts with furan-2-carbohydrazide to yield 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, characterized by a one-dimensional chain structure stabilized by N-H···O hydrogen bonds. [] It also readily forms Schiff bases with various amines, such as 4-ethoxyaniline, under mild conditions. []

Q4: Does 2-pyridinecarboxaldehyde exhibit any interesting reactivity with metal ions?

A4: Yes, 2-pyridinecarboxaldehyde exhibits a strong affinity for complex formation with various metal ions. For example, it forms stable complexes with nickel(II) and cobalt(II), enhancing the hydration of the aldehyde prior to deprotonation of a geminal hydroxy group. [] This interaction leads to the formation of both 1:1 and 1:2 (metal:ligand) complexes in aqueous solutions. []

Q5: How does the structure of Schiff base ligands derived from 2-pyridinecarboxaldehyde influence their catalytic activity?

A5: Studies have shown that the catalytic activity of 2-pyridinecarboxaldehyde-derived Schiff base complexes, particularly for hydrocarbon oxidation, is affected by the steric and electronic properties of substituents on the ligand. For example, alkyl substituents with minimal steric hindrance and strong electron-donating capabilities enhance the coordination capacity of the ligand, leading to increased selectivity for epoxide formation in oxidation reactions. []

Q6: Can 2-pyridinecarboxaldehyde be incorporated into solid-state materials for catalytic applications?

A6: Yes, 2-pyridinecarboxaldehyde can be successfully immobilized onto solid supports like SBA-15 to create heterogeneous catalysts. This immobilization involves functionalizing SBA-15 with a diamine, followed by Schiff base formation with 2-pyridinecarboxaldehyde, and subsequent complexation with copper(II). [] This Cu(II)-SBA-15 catalyst efficiently catalyzes the oxidative homocoupling of alkynes, even in the absence of palladium, co-catalysts, or base additives. []

Q7: What types of reactions can be catalyzed by complexes containing 2-pyridinecarboxaldehyde?

A7: 2-Pyridinecarboxaldehyde-derived complexes have shown promise in various catalytic applications. For example, Mn(II)-containing zeolites modified with 2-pyridinecarboxaldehyde-based Schiff base ligands act as catalysts for the selective oxidation of hydrocarbons using oxidants like iodosylbenzene (PhIO) or tert-butyl hydroperoxide (tBHP). [] These catalysts exhibit good selectivity for epoxide formation with PhIO and high selectivity towards monoketone formation from alkanes when using tBHP. []

Q8: Are there any examples of asymmetric catalysis using 2-pyridinecarboxaldehyde derivatives?

A8: Yes, chiral 2-pyridinecarboxaldehydeimine derivatives have been employed as ligands in palladium(II)-catalyzed alternating copolymerization of styrene and carbon monoxide. [] The steric bulk of substituents on the imine nitrogen influences the tacticity of the resulting copolymers. Bulky substituents favor the formation of isotactic segments, ultimately leading to the synthesis of chiral styrene-carbon monoxide copolymers. []

Q9: How do structural modifications of 2-pyridinecarboxaldehyde thiosemicarbazone derivatives impact their biological activity?

A9: Research on 2-pyridinecarboxaldehyde thiosemicarbazone (PCT) derivatives indicates that introducing specific substituents can significantly enhance their biological activities. For instance, incorporating two methyl groups at the N-4 position of the PCT ligand in a Zn(II) complex (C5) led to the most potent antitumor activity among a series of synthesized analogs. [] This highlights the importance of SAR studies for optimizing the biological activity of these compounds.

Q10: Does the presence of a 1-oxide group influence the activity of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde?

A10: Yes, the 1-oxide group plays a crucial role in the anticancer activity of arylsulfonylhydrazones of 2-pyridinecarboxaldehyde. Compounds lacking the 1-oxide group exhibit decreased cytotoxicity and anticancer activity compared to their 1-oxide counterparts. [, ] This difference in activity is attributed to the 1-oxide group's involvement in the intramolecular hydrogen abstraction process, ultimately leading to the formation of a reactive alkylating species. []

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